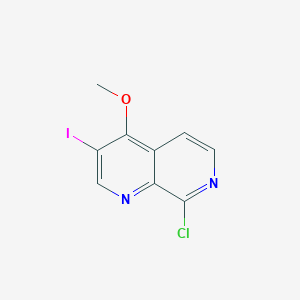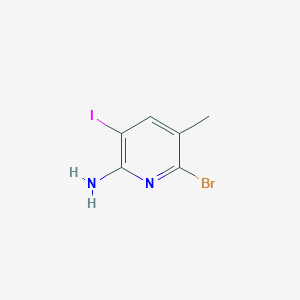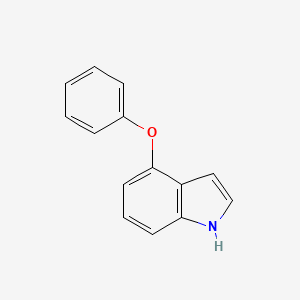![molecular formula C22H22F2N2O4 B11828328 Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)
Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(3,4-difluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a propan-2-yl chain, which is further substituted with a 3,4-difluorophenyl group and a 1,3-dioxoisoindol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(3,4-difluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbamate typically involves multiple steps:
Formation of the 3,4-difluorophenyl intermediate:
Synthesis of the 1,3-dioxoisoindol-2-yl intermediate: This can be achieved through the cyclization of phthalic anhydride with an amine, followed by oxidation.
Coupling of intermediates: The 3,4-difluorophenyl and 1,3-dioxoisoindol-2-yl intermediates are coupled using a suitable linker, such as a propan-2-yl chain.
Introduction of the tert-butyl carbamate group: This final step involves the reaction of the coupled intermediate with tert-butyl isocyanate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the isoindole moiety.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for imaging or tracking purposes.
Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging techniques like MRI or PET.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Coatings and Adhesives: It can be used to enhance the properties of coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3,4-difluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[1-(3,4-difluorophenyl)ethyl]carbamate: Similar structure but lacks the isoindole moiety.
tert-Butyl carbamate: Simpler structure, used as a protecting group in organic synthesis.
N-Boc-protected anilines: Used in peptide synthesis and other organic reactions.
Uniqueness
The presence of both the 3,4-difluorophenyl and 1,3-dioxoisoindol-2-yl groups in tert-butyl N-[1-(3,4-difluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbamate makes it unique
Properties
Molecular Formula |
C22H22F2N2O4 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(3,4-difluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C22H22F2N2O4/c1-22(2,3)30-21(29)25-14(10-13-8-9-17(23)18(24)11-13)12-26-19(27)15-6-4-5-7-16(15)20(26)28/h4-9,11,14H,10,12H2,1-3H3,(H,25,29) |
InChI Key |
VLMNMXYADLWQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(benzylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B11828253.png)

![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B11828266.png)






![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)


